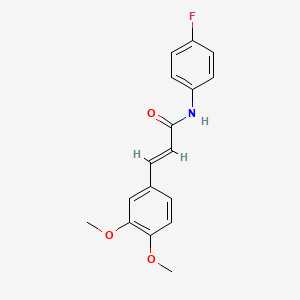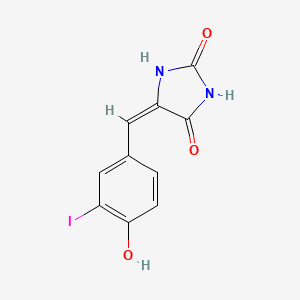
3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide is a compound of interest in polymer and materials science. Its specific structure and functional groups make it a candidate for various applications and studies in these fields.
Synthesis Analysis
- Research on similar compounds, like various substituted acrylamides, shows that these compounds can be synthesized through different methods, including condensation reactions, polymerization, and other organic synthesis techniques (Sawada et al., 2000).
Molecular Structure Analysis
- Studies on related compounds indicate the importance of X-ray crystallography in determining the structure of such molecules. For instance, the crystal structures of E and Z isomers of similar compounds have been elucidated through this method, providing insights into their molecular arrangements (Chenna et al., 2008).
Chemical Reactions and Properties
- The reactivity and interactions of compounds like 3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide with other molecules have been studied. For example, their ability to form self-assembled aggregates and interact with other compounds in solutions has been a topic of research (Sawada et al., 2000).
Physical Properties Analysis
- The physical properties such as solubility, thermal stability, and electrochromic properties of similar polyamides have been explored. These properties are crucial for their application in materials science (Liou & Chang, 2008).
Chemical Properties Analysis
- The chemical properties of related acrylamides, including their stability and reactivity under various conditions, have been the subject of several studies. This includes investigations into their polymerization and interaction with other chemicals (Okamoto et al., 1981).
科学的研究の応用
Host/Guest Complex Formation
3-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide and related compounds have been explored for their ability to form host/guest complexes. For instance, methylated-β-cyclodextrin (Me-β-CD) complexed with photoinitiators like 2,2-dimethoxy-2-phenyl acetophenone (DMPA) demonstrates how these molecules can enhance photoreactivity, affecting the kinetics and mechanism of photopolymerization processes in aqueous solutions. This highlights the compound's potential in polymer science, particularly in areas requiring precise control over polymerization reactions (Li, Wu, Li, & Wang, 2005).
Sensing and Detection Applications
Compounds structurally related to 3-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide have been utilized in the development of sensitive materials for detecting and quantifying metal ions. For example, nonaromatic biocompatible macromolecular luminogens have shown potential in the sensitive detection and removal of metal ions like Fe(III) and Cu(II). These materials, through selective coordination and fluorescent emission modulation, offer innovative approaches for metal ion sensing in environmental and biological samples (Dutta et al., 2020).
Photopolymerization Initiators
Research on acrylamide derivatives demonstrates their application as initiators in photopolymerization processes. The formation of host/guest complexes with cyclodextrins, for instance, can lead to water-soluble photoinitiators that maintain high photoreactivity. These findings are pivotal for developing novel materials with specific light-sensitive properties, which can be harnessed in coatings, adhesives, and other polymer-based technologies (Li, Wu, Li, & Wang, 2005).
Antibacterial Applications
Novel fluoroalkyl end-capped oligomers, incorporating acrylamide units, have been studied for their antibacterial activity. These materials, when encapsulated with low molecular weight biocides, exhibit significant antibacterial efficacy against common pathogens such as Staphylococcus aureus. This application demonstrates the potential of 3-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide derivatives in creating surface coatings and materials with enhanced microbial resistance, which could be beneficial in healthcare and food safety (Sawada, Kakehi, Koizumi, Katoh, & Miura, 2007).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-21-15-9-3-12(11-16(15)22-2)4-10-17(20)19-14-7-5-13(18)6-8-14/h3-11H,1-2H3,(H,19,20)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETXOFWHWFEXBA-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)
![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)
![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)
![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)



![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)
![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)